3-Chloro-5-iodotoluene
Overview
Description
3-Chloro-5-iodotoluene is a halogenated hydrocarbon . It has a linear formula of ClC6H3(I)CH3 and a molecular weight of 252.48 .
Synthesis Analysis
The synthesis of 3-Chloro-5-iodotoluene can be achieved through the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows the attachment of various substituents to tailor the chemical structure .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-iodotoluene consists of a benzene ring with a chlorine atom and an iodine atom attached to it, along with a methyl group . The average mass of the molecule is 252.480 Da, and the monoisotopic mass is 251.920258 Da .
Physical And Chemical Properties Analysis
3-Chloro-5-iodotoluene is a low melting solid with a white or colorless appearance . It has a refractive index (n20/D) of 1.624 , a boiling point of 239°C , and a density of 1.81 g/mL at 25°C .
Scientific Research Applications
Friedel–Crafts Reactions
3-Chloro-5-iodotoluene is used in Friedel–Crafts reactions, where acetylation and benzoylation of iodobenzene and isomeric iodotoluenes are investigated. This process is significant in organic synthesis, particularly in the formation of ketones and rearranged ketones from iodotoluenes (Gore, Thorburn, & Weyell, 1973).
Hypervalent Iodine Reagent-Based Reactions
The compound serves as a crucial component in hypervalent iodine reagent-based α-carbonyl dihalogenation reactions. This process involves treating diazoacetate derivatives with iodotoluene difluoride to produce gem-dichlorination or gem-difluorination products (Tao, Tran, & Murphy, 2013).
Preparation of Radioactive Iodothyronines
In the field of radioimmunoassays, 3-Chloro-5-iodotoluene is utilized to obtain radioactive iodothyronines of high specific activity. The process involves attaching radioiodine to various iodothyronines for use in medical research and diagnostics (Nakamura, Chopra, & Solomon, 1977).
Iodofluorination of Alkenes and Alkynes
It is found that a mixture of molecular iodine and 4-iodotoluene difluoride, a related compound, can generate the 'IF' couple in situ. This couple adds in a Markovnikov fashion to various alkenes and alkynes, demonstrating the compound's role in advanced synthetic chemistry (Conte, Panunzi, & Tingoli, 2006).
Synthesis of Polycyclic Aromatic Hydrocarbons
In the synthesis of polycyclic aromatic hydrocarbons, iodotoluene plays a crucial role. It is used in a catalytic, metal-free, and chemoselective oxidative intramolecular coupling of arene and alkene C-H bonds. This process is significant in the production of complex organic compounds (Zhao, Britt, & Murphy, 2018).
Electrophilic Chlorination Reactions
3-Chloro-5-iodotoluene is used in electrophilic chlorination reactions. This process involves the use of hypervalent iodine reagents for the chlorination of various organic compounds, including pharmaceuticals, demonstrating its versatility in synthetic organic chemistry (Wang et al., 2016).
Safety And Hazards
3-Chloro-5-iodotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
1-chloro-3-iodo-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHIDHQDIWNMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303705 | |
Record name | 1-Chloro-3-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-iodo-5-methylbenzene | |
CAS RN |
116632-43-0 | |
Record name | 1-Chloro-3-iodo-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116632-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.